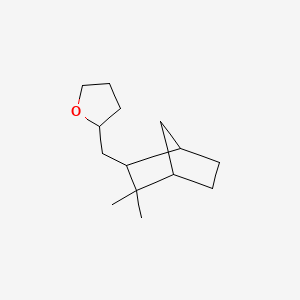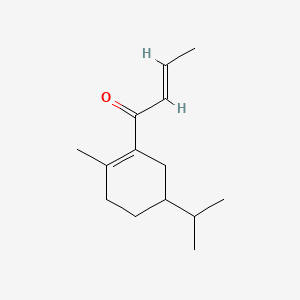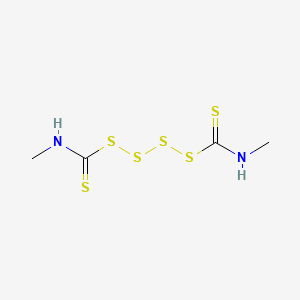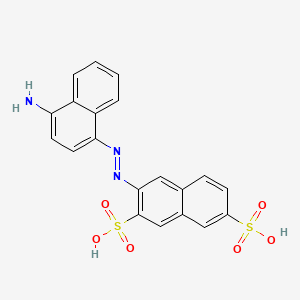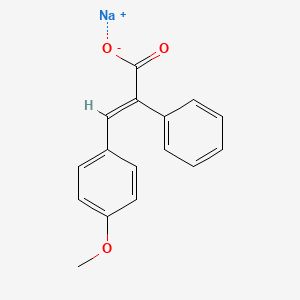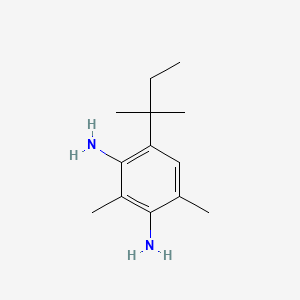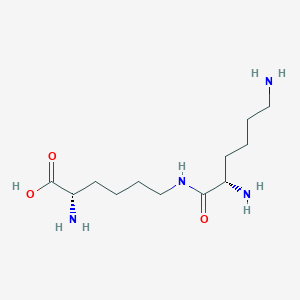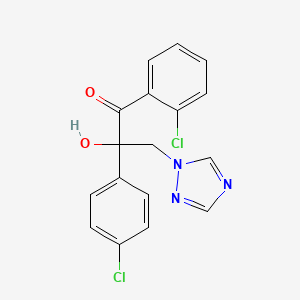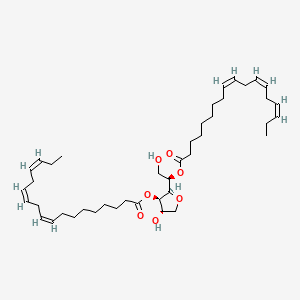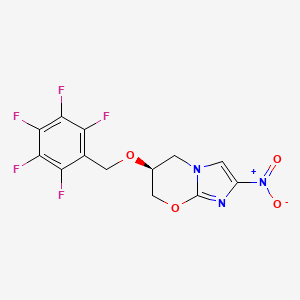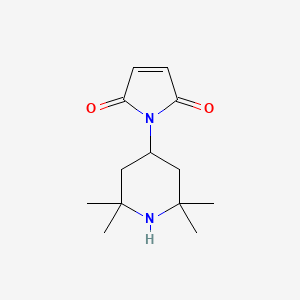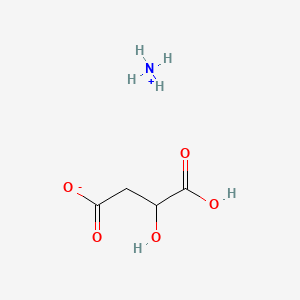
Ammonium hydrogen malate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium hydrogen malate is an organic compound that consists of ammonium ions and hydrogen malate ions. It is a derivative of malic acid, which is a naturally occurring substance found in many fruits. The compound is known for its role in various biochemical processes and its applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium hydrogen malate can be synthesized by reacting malic acid with ammonium hydroxide. The reaction typically occurs in an aqueous solution at room temperature. The process involves the neutralization of malic acid by ammonium hydroxide, resulting in the formation of this compound and water.
Industrial Production Methods: In industrial settings, this compound is produced by the controlled addition of ammonium hydroxide to a solution of malic acid. The reaction is monitored to ensure the correct stoichiometry and purity of the final product. The solution is then evaporated to obtain crystalline this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium hydrogen malate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce oxaloacetate and other intermediates.
Reduction: It can be reduced to form succinate.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various metal salts can be used to replace the ammonium ion.
Major Products Formed:
Oxidation: Oxaloacetate and other intermediates.
Reduction: Succinate.
Substitution: Metal malates.
Applications De Recherche Scientifique
Ammonium hydrogen malate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It plays a role in metabolic studies, particularly in the citric acid cycle.
Medicine: It is used in the formulation of certain pharmaceuticals and as a buffer in biological assays.
Industry: It is used in the food industry as a flavoring agent and acidity regulator.
Mécanisme D'action
The mechanism of action of ammonium hydrogen malate involves its participation in biochemical pathways, particularly the citric acid cycle. It acts as an intermediate in the conversion of carbohydrates into energy. The compound interacts with enzymes and other molecules to facilitate the production of adenosine triphosphate (ATP), which is the primary energy currency of cells.
Comparaison Avec Des Composés Similaires
- Ammonium malate
- Potassium hydrogen malate
- Sodium hydrogen malate
- Lithium hydrogen malate
Comparison: Ammonium hydrogen malate is unique due to its specific ammonium ion, which imparts different solubility and reactivity characteristics compared to other similar compounds. For instance, potassium hydrogen malate and sodium hydrogen malate have different solubility profiles and are used in different applications based on their ionic properties.
This compound stands out for its versatility in both biological and industrial applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
5972-71-4 |
|---|---|
Formule moléculaire |
C4H9NO5 |
Poids moléculaire |
151.12 g/mol |
Nom IUPAC |
azanium;3,4-dihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O5.H3N/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);1H3 |
Clé InChI |
RMIOHTPMSWCRSO-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)O)O)C(=O)[O-].[NH4+] |
Numéros CAS associés |
20261-05-6 5972-71-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


